molecular formula C8H4BrF3N2 B1375582 4-bromo-7-(trifluoromethyl)-1H-indazole CAS No. 1186334-79-1

4-bromo-7-(trifluoromethyl)-1H-indazole

Cat. No.: B1375582
CAS No.: 1186334-79-1
M. Wt: 265.03 g/mol
InChI Key: BSQMEFBBQJLTHM-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications.

Scientific Research Applications

4-Bromo-7-(trifluoromethyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-(trifluoromethyl)-1H-indazole can be achieved through several methods. One common approach involves the bromination of 7-(trifluoromethyl)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 7-(trifluoromethyl)-1H-indazole is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aqueous ethanol solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and catalysts can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents such as tetrahydrofuran or dimethylformamide.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include 4-amino-7-(trifluoromethyl)-1H-indazole, 4-thio-7-(trifluoromethyl)-1H-indazole, and 4-alkoxy-7-(trifluoromethyl)-1H-indazole.

    Cross-Coupling Reactions: Products include various arylated or heteroarylated derivatives of 7-(trifluoromethyl)-1H-indazole.

Mechanism of Action

The mechanism of action of 4-bromo-7-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

4-bromo-7-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)7-4(6)3-13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQMEFBBQJLTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738746
Record name 4-Bromo-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-79-1
Record name 4-Bromo-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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